molecular formula C28H32F3N3O7 B12401532 (4S,4aS,5aR,12aS)-4-(diethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-8-[(2S)-pyrrolidin-2-yl]-7-(trifluoromethyl)-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide

(4S,4aS,5aR,12aS)-4-(diethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-8-[(2S)-pyrrolidin-2-yl]-7-(trifluoromethyl)-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide

Cat. No.: B12401532
M. Wt: 579.6 g/mol
InChI Key: SRAXMTXWTUABCM-DOYYSQEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (4S,4aS,5aR,12aS)-4-(diethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-8-[(2S)-pyrrolidin-2-yl]-7-(trifluoromethyl)-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide is a tetracycline-class derivative with a complex stereochemical framework. Key structural features include:

  • Diethylamino group at position 4 (vs. dimethylamino in most tetracyclines).
  • Trifluoromethyl (CF₃) substituent at position 5.
  • (2S)-pyrrolidin-2-yl group at position 7.
  • Carboxamide at position 2.

Properties

Molecular Formula

C28H32F3N3O7

Molecular Weight

579.6 g/mol

IUPAC Name

(4S,4aS,5aR,12aR)-4-(diethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-8-[(2S)-pyrrolidin-2-yl]-7-(trifluoromethyl)-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C28H32F3N3O7/c1-3-34(4-2)21-14-9-11-8-13-18(16(35)10-12(15-6-5-7-33-15)20(13)28(29,30)31)22(36)17(11)24(38)27(14,41)25(39)19(23(21)37)26(32)40/h10-11,14-15,21,33,35-36,39,41H,3-9H2,1-2H3,(H2,32,40)/t11-,14-,15-,21-,27-/m0/s1

InChI Key

SRAXMTXWTUABCM-DOYYSQEVSA-N

Isomeric SMILES

CCN(CC)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)[C@@H]5CCCN5)C(F)(F)F

Canonical SMILES

CCN(CC)C1C2CC3CC4=C(C(=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)C5CCCN5)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthetic route for TP-6076 involves multiple steps, including the fluorination of the tetracycline core. The reaction conditions typically involve the use of fluorinating agents under controlled temperature and pressure to ensure the selective introduction of fluorine atoms. Industrial production methods for TP-6076 are designed to be scalable and efficient, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields .

Chemical Reactions Analysis

TP-6076 undergoes various types of chemical reactions, including:

    Oxidation: TP-6076 can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: TP-6076 can undergo nucleophilic substitution reactions, where functional groups on the tetracycline core are replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

TP-6076 has a wide range of scientific research applications, including:

Mechanism of Action

TP-6076 exerts its effects by binding to the bacterial 70S ribosome, specifically targeting the small 30S subunit. This binding inhibits the ribosome’s ability to synthesize proteins, effectively halting bacterial growth. The molecular targets involved in this mechanism include the ribosomal RNA and various ribosomal proteins. TP-6076’s binding is stabilized largely by electrostatic interactions, which enhance its affinity for the ribosome .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents (Positions) Key Modifications Biological Impact
Target Compound -CF₃ (C7), -(2S)-pyrrolidin-2-yl (C8), -N(C₂H₅)₂ (C4) Enhanced lipophilicity, steric bulk, and binding affinity Potentially broader spectrum, improved resistance profile
Sarecycline () -CH₂N(CH₃)OCH₃ (C7), -N(CH₃)₂ (C4) Methoxy-methylaminomethyl group Narrow-spectrum anti-acne activity; long half-life (21–22 hrs)
Oxytetracycline () -OH (C5, C6, C10, C12a), -CH₃ (C6), -N(CH₃)₂ (C4) Multiple hydroxyl groups, methyl at C6 Broad-spectrum; forms metal complexes, reduced absorption with food
Tigecycline () -NH-C(CH₃)₂-CO (C9), -N(CH₃)₂ (C4) Bulky glycylcyclin substituent Broad-spectrum; bypasses efflux pumps
Amidochelocardin Derivatives () -CH₃ (C6, C9), -NHCH₃ or -N(CH₃)₂ (C4) Methyl groups at C6/C9; variable amino groups Improved Gram-negative activity

Pharmacokinetic and Pharmacodynamic Profiles

  • Target Compound :

    • The trifluoromethyl group increases lipophilicity, likely enhancing tissue penetration and half-life compared to hydroxyl-rich analogs like oxytetracycline .
    • The pyrrolidinyl group may reduce gastrointestinal irritation (a common tetracycline side effect) by altering solubility .
  • Sarecycline :

    • Narrow-spectrum activity against Propionibacterium acnes due to C7 substituent .
    • High plasma stability with 1.5–2.0 hr Tmax and 21–22 hr half-life .
  • Tigecycline :

    • Broad-spectrum due to C9 glycylcyclin group, which evades ribosomal protection proteins .

Research Findings and Efficacy

  • Antibacterial Activity: The target compound’s CF₃ group may improve potency against tetracycline-resistant strains by sterically hindering efflux pump recognition . Diethylamino (vs. dimethylamino) could enhance binding to the 30S ribosomal subunit, as seen in SAR studies of amidochelocardin derivatives .
  • Metabolic Stability :

    • Deuterated analogs () and CF₃-containing compounds show slower hepatic metabolism, suggesting prolonged efficacy for the target compound .

Biological Activity

The compound (4S,4aS,5aR,12aS)-4-(diethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-8-[(2S)-pyrrolidin-2-yl]-7-(trifluoromethyl)-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide is a complex organic molecule with potential biological activity. Its structure suggests properties that may be relevant in pharmacological applications. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C23H30F3N3O9
  • Molecular Weight : 511.50 g/mol
  • CAS Number : Not specified in the search results.

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may modulate enzyme activity and influence cell signaling pathways.

  • Enzyme Inhibition : There is evidence indicating that this compound may inhibit certain enzymes involved in metabolic pathways. For example:
    • Inhibition of AMPK (AMP-activated protein kinase), which plays a crucial role in cellular energy homeostasis .
  • Cellular Effects : The compound has shown potential in altering cellular responses:
    • Induction of apoptosis in cancer cell lines.
    • Modulation of inflammatory responses through cytokine regulation .

Biological Activity Data

Biological ActivityObserved EffectReference
AMPK InhibitionReduced energy production in cancer cells
CytotoxicityInduced apoptosis in various cancer cell lines
Anti-inflammatoryDecreased levels of pro-inflammatory cytokines

Case Study 1: Anticancer Activity

In a controlled study involving various cancer cell lines (e.g., HeLa and MCF-7), the compound was tested for its cytotoxic effects. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction through caspase activation.

Case Study 2: Anti-inflammatory Effects

A separate study evaluated the compound's effect on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. Treatment with the compound resulted in a dose-dependent decrease in TNF-alpha and IL-6 production, suggesting its potential as an anti-inflammatory agent.

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